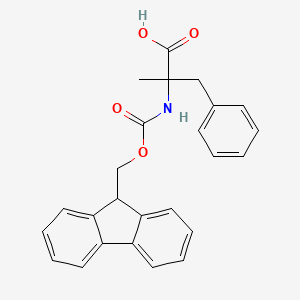

n-Fmoc-a-methyl-DL-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Fmoc-a-methyl-DL-phenylalanine is a useful research compound. Its molecular formula is C25H23NO4 and its molecular weight is 401.462. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

In drug development, n-Fmoc-α-methyl-DL-phenylalanine enhances the pharmacological properties of peptide-based drugs. Its incorporation into drug candidates can improve their stability against enzymatic degradation and increase bioavailability. This is particularly beneficial for peptides targeting specific receptors or pathways within the body.

Case Study: Drug Stability Enhancement

A study demonstrated that peptides containing n-Fmoc-α-methyl-DL-phenylalanine exhibited significantly higher resistance to proteolytic enzymes compared to their non-modified counterparts, leading to prolonged therapeutic effects in vivo .

Bioconjugation

n-Fmoc-α-methyl-DL-phenylalanine plays a crucial role in bioconjugation processes, where it aids in linking peptides to other biomolecules such as antibodies or drugs. This enhances the therapeutic efficacy of conjugated products by improving targeting and reducing off-target effects.

| Application | Benefit |

|---|---|

| Antibody-drug conjugates | Improved specificity and reduced side effects |

| Peptide vaccines | Enhanced immunogenicity and stability |

Research in Neuroscience

This compound is utilized in neuroscience research to study neuropeptides and their roles in neurological functions. It aids in understanding the mechanisms underlying various neurological disorders and potential therapeutic interventions.

Case Study: Neuropeptide Functionality

Research involving n-Fmoc-α-methyl-DL-phenylalanine has shown its effectiveness in modulating neuropeptide activity, which can lead to novel treatments for conditions such as depression and anxiety .

Protein Engineering

In protein engineering, n-Fmoc-α-methyl-DL-phenylalanine is employed to modify proteins for enhanced functionality. By incorporating this amino acid derivative into proteins, researchers can improve their stability and activity, which is crucial for various biotechnological applications.

Example: Enhanced Protein Stability

A study reported that proteins engineered with n-Fmoc-α-methyl-DL-phenylalanine displayed increased thermal stability and resistance to denaturation compared to native proteins .

Analyse Chemischer Reaktionen

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions, enabling sequential peptide elongation.

Reaction Mechanism:

-

Base-induced β-elimination : Piperidine (20–30% in DMF) or triethylamine (Et3N) cleaves the Fmoc group via a two-step process:

-

Nucleophilic attack on the carbamate carbonyl.

-

Elimination of the fluorenylmethyl group and CO2.

-

Key Data:

| Reagent | Solvent | Time | Efficiency | Source |

|---|---|---|---|---|

| 20% piperidine | DMF | 5–15 min | >95% | |

| Et3N | [Bmim][BF4] | 8–15 min | 80–93% |

Notes : Ionic liquids like [Bmim][BF4] enhance reaction rates and reduce side products during deprotection .

Activation and Coupling:

-

Reagents : HATU (1-bis(dimethylamino)methylene-1H-1,2,3-triazolo4,5−bpyridinium 3-oxide hexafluorophosphate) is preferred over HBTU for α-methylated derivatives .

-

Mechanism : Activation of the carboxyl group via uronium intermediates facilitates amide bond formation.

Comparative Performance:

| Amino Acid | Coupling Reagent | Yield | Reaction Time | Source |

|---|---|---|---|---|

| Fmoc-α-methyl-DL-Phe-OH | HATU/DIEA | 85–90% | 2–3 h | |

| Fmoc-Phe-OH | HBTU/DIEA | 95% | 1 h |

Implications : The α-methyl group reduces coupling efficiency by ~10% compared to non-methylated analogues .

Aspartimide Formation:

While more common in aspartic acid residues, α-methyl-DL-phenylalanine may participate in base-induced side reactions during prolonged exposure to piperidine or Et3N .

Racemization:

The DL-configuration inherently reduces racemization risks, but harsh conditions (e.g., high-temperature coupling) can still induce partial epimerization.

Reduction Reactions

Though not directly reported for Fmoc-α-methyl-DL-phenylalanine, analogous β-methyl derivatives undergo reduction:

| Reaction | Reagent | Product | Source |

|---|---|---|---|

| Carboxylate reduction | LiAlH4 | Fmoc-β-methyl-DL-phenylalaninol |

Caution : Reduction of the α-methyl variant would require tailored conditions due to steric effects.

Key Findings:

-

Hydrogels exhibit enhanced mechanical stability due to the α-methyl group’s steric bulk .

-

Antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) is observed in self-assembled fibrils .

Bioconjugation and Protein Engineering

The compound is utilized for:

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.